Kunzeagin A

Description

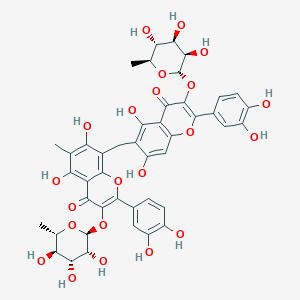

Kunzeagin A is a dimeric flavonol glycoside first isolated from Kunzea ambigua, a plant species native to Australia . Structurally, it features a methylene linkage connecting two flavonol units, a rare motif among natural products, particularly those of microbial origin. This compound belongs to a class of aromatic dimers predominantly identified in plant kingdoms, such as Helichrysum and Hypericum species. Its discovery underscores the chemical diversity of plant-derived secondary metabolites and their pharmacological promise.

Properties

Molecular Formula |

C44H42O22 |

|---|---|

Molecular Weight |

922.8 g/mol |

IUPAC Name |

2-(3,4-dihydroxyphenyl)-8-[[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxo-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-6-yl]methyl]-5,7-dihydroxy-6-methyl-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one |

InChI |

InChI=1S/C44H42O22/c1-12-27(50)18(40-26(28(12)51)33(56)42(39(64-40)16-5-7-20(46)23(49)9-16)66-44-37(60)35(58)30(53)14(3)62-44)10-17-21(47)11-24-25(31(17)54)32(55)41(38(63-24)15-4-6-19(45)22(48)8-15)65-43-36(59)34(57)29(52)13(2)61-43/h4-9,11,13-14,29-30,34-37,43-54,57-60H,10H2,1-3H3/t13-,14-,29-,30-,34+,35+,36+,37+,43-,44-/m0/s1 |

InChI Key |

HUYKTZUAFRSJII-DAKSERHQSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=C(C2=O)C(=C(C(=C3)O)CC4=C5C(=C(C(=C4O)C)O)C(=O)C(=C(O5)C6=CC(=C(C=C6)O)O)O[C@H]7[C@@H]([C@@H]([C@H]([C@@H](O7)C)O)O)O)O)C8=CC(=C(C=C8)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=C(OC3=C(C2=O)C(=C(C(=C3)O)CC4=C5C(=C(C(=C4O)C)O)C(=O)C(=C(O5)C6=CC(=C(C=C6)O)O)OC7C(C(C(C(O7)C)O)O)O)O)C8=CC(=C(C=C8)O)O)O)O)O |

Synonyms |

kunzeagin A |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Kunzeagin A with structurally analogous compounds, focusing on their sources, structural features, and biological activities.

Table 1: Comparative Analysis of this compound and Related Compounds

Structural Similarities and Differences

- Methylene-Linked Dimers: this compound, italipyrone, and helipyrone share a methylene-bridged dimeric architecture. However, this compound is unique as a flavonol glycoside, whereas italipyrone and helipyrone lack glycosidic moieties .

- Phloroglucinol Derivatives: Gerberinol and acylphloroglucinols from Hypericum species exhibit tricyclic frameworks but differ from this compound in their core monomeric units (phloroglucinol vs. flavonol) .

Functional and Ecological Context

- However, direct comparative data on inhibitory potency (e.g., IC₅₀ values) are lacking in available literature .

- Biosynthetic Origins: Unlike the plant-derived comparators, recent studies highlight marine algae-derived Streptomyces species (e.g., OUCMDZ-3434) as novel sources of structurally distinct α-glucosidase inhibitors, emphasizing ecological diversity in natural product discovery .

Limitations in Comparative Data

Standardized assays and shared datasets are needed to facilitate direct comparisons .

Q & A

Q. How can computational modeling enhance mechanistic studies of this compound?

- Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) with MD simulations (e.g., GROMACS) to predict binding affinities and conformational stability. Validate in silico findings with mutagenesis assays (e.g., site-directed mutagenesis of target proteins) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.